molecular formula C15H15NO4 B414797 METHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B414797
M. Wt: 273.28g/mol
InChI Key: HSBSCTAVCQQXIC-FLIBITNWSA-N
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Description

Methyl 4-(2-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a methoxybenzylidene group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with a pyrrole derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-(2-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4-(2-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific structural features, such as the combination of a methoxybenzylidene group and a pyrrole ring

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28g/mol

IUPAC Name

methyl (4Z)-4-[(2-methoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H15NO4/c1-9-13(15(18)20-3)11(14(17)16-9)8-10-6-4-5-7-12(10)19-2/h4-8H,1-3H3,(H,16,17)/b11-8-

InChI Key

HSBSCTAVCQQXIC-FLIBITNWSA-N

SMILES

CC1=C(C(=CC2=CC=CC=C2OC)C(=O)N1)C(=O)OC

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CC=C2OC)/C(=O)N1)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C2OC)C(=O)N1)C(=O)OC

Origin of Product

United States

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